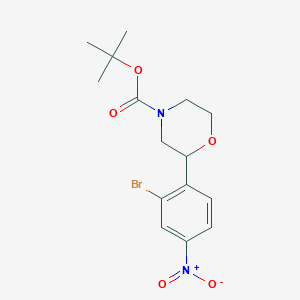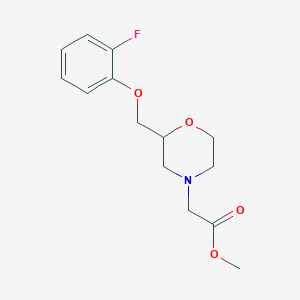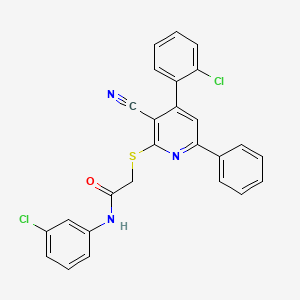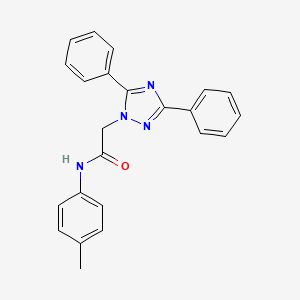
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C15H19BrN2O5 It is a morpholine derivative that features a tert-butyl ester group, a bromine atom, and a nitro group attached to a phenyl ring
Métodos De Preparación
The synthesis of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Introduction of the tert-butyl ester group: This step involves the esterification of the morpholine ring with tert-butyl bromoacetate.
Bromination and nitration of the phenyl ring: The phenyl ring is brominated using bromine or a brominating agent, followed by nitration using a nitrating agent such as nitric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of oxo derivatives.
Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate can be compared with similar compounds such as:
- tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-bromo-4-chlorophenyl)morpholine-4-carboxylate
- tert-Butyl 3-(2-bromopyridin-4-yl)morpholine-4-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and applications.
Propiedades
Fórmula molecular |
C15H19BrN2O5 |
|---|---|
Peso molecular |
387.23 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-6-7-22-13(9-17)11-5-4-10(18(20)21)8-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Clave InChI |
WFQMJBVQXONRET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)




![Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid](/img/structure/B11784593.png)



